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molecular formula C14H10N4O4 B8650848 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61620-82-4

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B8650848
M. Wt: 298.25 g/mol
InChI Key: PMTHZRSVBOSPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 36 g of 98% nitrosylsulfuric acid (under cooling with ice) dropwise to a suspension of 50 g 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide in 830 ml of 89% orthophosphoric acid, whereupon the temperature rises from 0° C to 35° C. Stir the resulting reaction mixture for 18 hours at room temperature and pour the produced solution onto 5 kg of ice and water. Separate the formed precipitate and wash it with water until it is no longer acid to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid [m.p. 264° to 265.5° C (with decomposition) from dioxane].
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
830 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OS(=O)(=O)O)=[O:2].[N+:8]([C:11]1[O:15][C:14]([C:16]2[C:20]([C:21](N)=[O:22])=[CH:19][N:18]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:17]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9].O>P(=O)(O)(O)O>[N+:8]([C:11]1[O:15][C:14]([C:16]2[C:20]([C:21]([OH:2])=[O:22])=[CH:19][N:18]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:17]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N(=O)OS(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=CC=CC=C1
Name
Quantity
830 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Three
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from 0° C to 35° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Separate the formed precipitate
WASH
Type
WASH
Details
wash it with water until it

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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